molecular formula C20H22N4O4 B12688348 1,3,3-Trimethyl-2-(((2-nitrophenyl)hydrazono)methyl)-3H-indolium acetate CAS No. 93805-60-8

1,3,3-Trimethyl-2-(((2-nitrophenyl)hydrazono)methyl)-3H-indolium acetate

Cat. No.: B12688348
CAS No.: 93805-60-8
M. Wt: 382.4 g/mol
InChI Key: WQVNZRMURSRMKU-UHFFFAOYSA-N
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Description

1,3,3-Trimethyl-2-(((2-nitrophenyl)hydrazono)methyl)-3H-indolium acetate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of an indolium core, substituted with a nitrophenyl hydrazono group, making it a subject of interest in organic chemistry and material science.

Preparation Methods

The synthesis of 1,3,3-Trimethyl-2-(((2-nitrophenyl)hydrazono)methyl)-3H-indolium acetate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of 1,3,3-trimethyl-2-methyleneindoline with 2-nitrophenylhydrazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the hydrazono linkage. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity .

Chemical Reactions Analysis

1,3,3-Trimethyl-2-(((2-nitrophenyl)hydrazono)methyl)-3H-indolium acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrophenyl group can be replaced by other substituents. Common reagents used in these reactions include hydrogen gas for reduction, potassium permanganate for oxidation, and various nucleophiles for substitution reactions.

Scientific Research Applications

1,3,3-Trimethyl-2-(((2-nitrophenyl)hydrazono)methyl)-3H-indolium acetate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3,3-Trimethyl-2-(((2-nitrophenyl)hydrazono)methyl)-3H-indolium acetate involves its interaction with specific molecular targets. The nitrophenyl hydrazono group can participate in redox reactions, influencing cellular pathways and molecular processes. The compound’s effects are mediated through its ability to modulate enzyme activities and interact with nucleic acids, proteins, and other biomolecules .

Comparison with Similar Compounds

1,3,3-Trimethyl-2-(((2-nitrophenyl)hydrazono)methyl)-3H-indolium acetate can be compared with similar compounds such as:

Properties

CAS No.

93805-60-8

Molecular Formula

C20H22N4O4

Molecular Weight

382.4 g/mol

IUPAC Name

2-nitro-N-[(E)-(1,3,3-trimethylindol-1-ium-2-yl)methylideneamino]aniline;acetate

InChI

InChI=1S/C18H18N4O2.C2H4O2/c1-18(2)13-8-4-6-10-15(13)21(3)17(18)12-19-20-14-9-5-7-11-16(14)22(23)24;1-2(3)4/h4-12H,1-3H3;1H3,(H,3,4)

InChI Key

WQVNZRMURSRMKU-UHFFFAOYSA-N

Isomeric SMILES

CC(=O)[O-].CC1(C2=CC=CC=C2[N+](=C1/C=N/NC3=CC=CC=C3[N+](=O)[O-])C)C

Canonical SMILES

CC(=O)[O-].CC1(C2=CC=CC=C2[N+](=C1C=NNC3=CC=CC=C3[N+](=O)[O-])C)C

Origin of Product

United States

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